(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one
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Overview
Description
(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C12H12F3NO. This compound is characterized by the presence of a trifluoromethyl group, a benzyl group, and an enone structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with 1,1,1-trifluoro-3-buten-2-one under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the enone structure to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and enone structure can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[Benzyl(methyl)amino]-1-phenyl-1,3-butanediol: Similar structure but with a phenyl group and a diol instead of the trifluoromethyl and enone groups.
N-benzyl-N-methylamine: A simpler structure lacking the trifluoromethyl and enone groups.
Uniqueness
(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The enone structure also contributes to its reactivity and potential biological activities .
Properties
IUPAC Name |
(E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPOYMCOHLEMGO-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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